molecular formula C24H24N2O4S B12483343 N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B12483343
M. Wt: 436.5 g/mol
InChI Key: YZXZFPIBVFIHTA-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a sulfonyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate phenol derivative with an amine in the presence of a catalyst to form the benzoxazine ring.

    Introduction of the Sulfonyl Group: The benzoxazine intermediate is then reacted with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group.

    Carboxamide Formation: Finally, the compound is treated with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted benzoxazine derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound is explored for its use in the development of advanced materials, including polymers and resins.

    Biological Research: It is used in studies to understand its interaction with various biological molecules and pathways.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: can be compared with other benzoxazine derivatives and sulfonyl-containing compounds.

    Similar Compounds: this compound, this compound, and this compound.

Uniqueness

The uniqueness of this compound lies in its specific structural combination of a benzoxazine ring, sulfonyl group, and carboxamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C24H24N2O4S/c1-16-8-12-20(13-9-16)31(28,29)26-15-23(30-22-7-5-4-6-21(22)26)24(27)25-19-11-10-17(2)18(3)14-19/h4-14,23H,15H2,1-3H3,(H,25,27)

InChI Key

YZXZFPIBVFIHTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)C)C

Origin of Product

United States

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